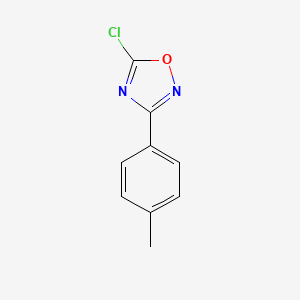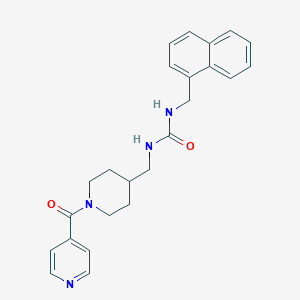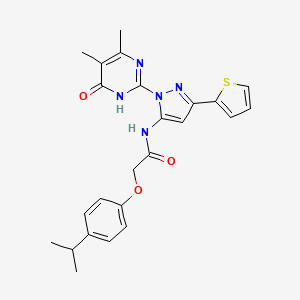![molecular formula C15H20Cl2N2O3S B2821962 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide CAS No. 341965-14-8](/img/structure/B2821962.png)
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide” is a chemical with the molecular formula C15H20Cl2N2O3S . It is also known by other names such as 2-({[(2,4-dichloro-5-methoxyphenyl)carbamoyl]methyl}sulfanyl)-N,N-diethylacetamide .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H20Cl2N2O3S . The presence of elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) indicates a complex organic structure. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Characterization
- A series of compounds including 5-substituted-1,3,4-oxadiazole-2yl derivatives has been synthesized for biological screening against various enzymes. The process involves converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds showed activity against acetylcholinesterase, a potential application for neurodegenerative diseases treatment (Rehman et al., 2013).
Biological Screening
- Novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing potential for treating infections caused by these protozoa (Pérez‐Villanueva et al., 2013).
Environmental Impact and Degradation
- Research on metolachlor and alachlor (herbicides) in aquatic systems has provided insight into the degradation patterns of these compounds, indicating how similar compounds might behave in environmental settings. Understanding the transformation pathways is crucial for assessing environmental impact and for the development of remediation strategies (Graham et al., 1999).
Chemiluminescence Applications
- Sulfanyl-substituted dioxetanes, synthesized from specific reactions, were explored for their base-induced chemiluminescence. These findings have implications for analytical chemistry applications, where chemiluminescence can be used for sensitive detection methods (Watanabe et al., 2010).
Antidote for Cyanide Intoxication
- Studies on sulfur donors as antidotes for acute cyanide intoxication reveal the potential of using certain sulfanyl compounds for medical applications, particularly in emergency medicine (Baskin et al., 1999).
Propriétés
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(diethylamino)-2-oxoethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-4-19(5-2)15(21)9-23-8-14(20)18-12-7-13(22-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRICPODAZPNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2821880.png)

![3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2821884.png)
![N-(3-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821885.png)
![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B2821887.png)

![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2821891.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2821898.png)


![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)